Quetiapine EP Impurity C

Description

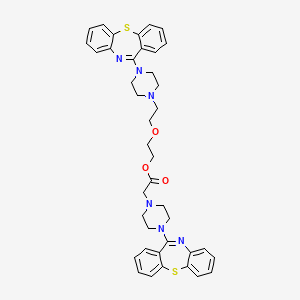

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHVVVZKNWCEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798840-31-9 | |

| Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Degradation Mechanisms of Quetiapine Ep Impurity C

Process-Related Impurity Formation

The structure of Quetiapine (B1663577) EP Impurity C strongly indicates that it is a process-related impurity, formed during the synthesis of the Quetiapine drug substance rather than through degradation. ptfarm.pl Its formation involves the combination of two dibenzothiazepine-containing molecules through an ester linkage.

The synthesis of Quetiapine typically involves the condensation of 11-(piperazin-1-yl)dibenzo[b,f] Current time information in Bangalore, IN.tsijournals.comthiazepine (an intermediate) with 2-(2-chloroethoxy)ethanol (B196239) (a side-chain reagent). wipo.intresearchgate.netresearchgate.net The formation of Impurity C likely involves side reactions of these key molecules or impurities within them.

A plausible pathway for the formation of Impurity C is the esterification reaction between one molecule of Quetiapine and one molecule of a key precursor acid, [4-(dibenzo[b,f] Current time information in Bangalore, IN.tsijournals.comthiazepin-11-yl)piperazin-1-yl]acetic acid . This precursor acid could form if the side-chain reagent, 2-(2-chloroethoxy)ethanol, contains chloroacetic acid or a similar reactive C2 impurity. This impurity could react with the intermediate, 11-(piperazin-1-yl)dibenzo[b,f] Current time information in Bangalore, IN.tsijournals.comthiazepine, to form the precursor acid. Subsequently, this acid could undergo esterification with the hydroxyl group of a Quetiapine molecule, particularly under acidic conditions or at elevated temperatures used during synthesis and work-up, to yield Quetiapine EP Impurity C.

The specific reagents and solvents used in the manufacturing process play a critical role in the formation of by-products.

Reagents: The presence of acetic acid or acetic anhydride (B1165640) as a reagent or impurity could potentially lead to the formation of related acetylated by-products. For instance, Quetiapine Impurity A is the simple acetyl ester of Quetiapine. chemicea.comscbt.com While distinct from Impurity C, its existence demonstrates the potential for ester formation during synthesis.

By-products: Dimerization reactions are a known source of impurities in Quetiapine synthesis. For example, Quetiapine Dimer Impurity can be formed through the coupling of two dibenzothiazepine cores via the piperazine (B1678402) ring. akjournals.com Although structurally different from Impurity C, this highlights the propensity for dimer formation under certain synthetic conditions. The formation of Impurity C can be seen as a type of hetero-dimerization between Quetiapine and a modified intermediate.

Controlling the purity of starting materials, particularly the 2-(2-chloroethoxy)ethanol side-chain, and optimizing reaction conditions (e.g., temperature, reaction time, and pH) are critical to minimizing the formation of this compound. tsijournals.comgoogle.com

Mechanistic Elucidation of Formation during Manufacturing

The formation of this compound, chemically identified as 2-[2-[4-(Dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netthiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl 2-[4-(dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netthiazepin-11-yl)piperazin-1-yl]acetate, is a process-related impurity that can arise during the synthesis of Quetiapine. mdpi.comgoodrx.com Detailed analysis of the manufacturing process suggests a plausible two-step reaction mechanism involving key intermediates and specific reaction conditions.

The primary pathway for the formation of this impurity involves the reaction of Quetiapine with 2-chloroacetyl chloride, a reagent that may be present or formed as a reactive intermediate. google.com This initial reaction forms a critical intermediate, which subsequently reacts with another molecule related to Quetiapine to yield Impurity C. google.com

The proposed mechanism is as follows:

Step 1: Formation of the Chloroacetamide Intermediate

In the first step, the free base of Quetiapine reacts with 2-chloroacetyl chloride. This reaction occurs in the presence of an organic base, such as triethylamine (B128534), within an organic solvent like toluene (B28343). The hydroxyl group of the ethoxy ethanol (B145695) side chain of Quetiapine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This results in the formation of a chloroacetamide intermediate, specifically 2-[2-[4-(dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netthiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl 2-chloroacetate. google.com

Step 2: Nucleophilic Substitution to Form Impurity C

The chloroacetamide intermediate formed in the first step is highly reactive. The second step involves a nucleophilic substitution reaction where this intermediate reacts with another molecule containing a nucleophilic site. In the context of Quetiapine synthesis, this is typically another molecule of a Quetiapine-related substance, such as Quetiapine itself or its precursor, which possesses a free hydroxyl group. The hydroxyl group of the second Quetiapine-related molecule attacks the carbon atom bonded to the chlorine in the chloroacetamide intermediate, displacing the chloride ion. This condensation reaction results in the formation of the final diester-linked impurity, this compound. google.com The presence of related substances is directly linked to the quality and safety of the final drug product. google.com

The reaction conditions for the formation of the chloroacetamide intermediate are crucial and have been detailed in process chemistry studies.

| Parameter | Condition |

|---|---|

| Reactants | Quetiapine Fumarate (B1241708) (free base), 2-Chloroacetyl Chloride |

| Solvent | Toluene, Xylene, Dimethyl Sulfoxide, or N,N-diformamide (Toluene is preferred) |

| Base | Triethylamine or N,N-xylidine (Triethylamine is preferred) |

| Reaction Temperature | 0-10 °C (for the addition of 2-chloroacetyl chloride) |

| Reaction Time | 1-5 hours |

The subsequent reaction to form Impurity C is influenced by the concentration of the chloroacetamide intermediate and the availability of the nucleophilic Quetiapine-related species. Careful control of the manufacturing process, including the purity of starting materials and the management of reaction stoichiometry and temperature, is essential to minimize the formation of this compound. tsijournals.comgoogle.com

Advanced Analytical Methodologies for Quetiapine Ep Impurity C Profiling and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing pharmaceutical compounds and their impurities. For Quetiapine (B1663577) EP Impurity C, a range of techniques from conventional HPLC to modern UPLC and UPC2 have been developed to ensure comprehensive analytical oversight.

High-Performance Liquid Chromatography (HPLC) remains a primary tool for the routine analysis and quality control of quetiapine and its impurities. wisdomlib.org Its adaptability and robustness make it suitable for various stages of the drug manufacturing process.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quetiapine and its related substances, including Impurity C. The development of these methods involves the careful selection and optimization of stationary and mobile phases to achieve adequate separation. Researchers have developed methods using various C18 and C8 columns. akjournals.comjapsonline.com Mobile phases typically consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ejbps.comresearchgate.net The pH of the buffer is a critical parameter, with values around 6.5 to 6.8 often used to achieve optimal separation. akjournals.comejbps.com Gradient elution is frequently employed to resolve complex mixtures of impurities within a reasonable timeframe. ptfarm.pl Optimization aims to maximize resolution between quetiapine, Impurity C, and other related substances, ensuring that all components are adequately separated for accurate quantification. japsonline.comscholarsresearchlibrary.com

Table 1: Examples of RP-HPLC Method Parameters for Quetiapine Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Zodiac C18 (100 x 4.6 mm, 3µm) ejbps.com | Inertsil-3 C8 (150 mm x 4.6 mm, 5 μm) akjournals.com | Waters Symmetry-C18 (250 mm x 4.6 mm, 5 µm) ptfarm.pl |

| Mobile Phase A | pH 6.50 buffer: methanol (50:50 v/v) ejbps.com | 0.01 M di-potassium hydrogen orthophosphate (pH 6.8) akjournals.com | Buffer ptfarm.pl |

| Mobile Phase B | pH 6.50 buffer: methanol (15:85 v/v) ejbps.com | Acetonitrile akjournals.com | Acetonitrile ptfarm.pl |

| Flow Rate | 1.0 mL/min ejbps.com | 1.0 mL/min akjournals.com | - |

| Detection | UV at 252 nm ejbps.com | UV at 217 nm akjournals.com | UV/VIS ptfarm.pl |

| Column Temp. | 45°C ejbps.com | 35°C akjournals.com | - |

A stability-indicating method (SIAM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. For Quetiapine Impurity C, the validation of such methods is crucial and performed according to International Conference on Harmonisation (ICH) guidelines. akjournals.comejbps.com

Validation involves forced degradation studies, where the drug product is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. wisdomlib.orgakjournals.com Quetiapine has been found to degrade significantly under acidic, basic, and oxidative conditions. akjournals.com A validated stability-indicating method must demonstrate the ability to separate Impurity C from the active pharmaceutical ingredient (API) and all potential degradation products. akjournals.com The specificity of the method is confirmed by assessing peak purity using a photodiode array (PDA) detector, which ensures that the chromatographic peak for quetiapine is homogenous and free from co-eluting impurities. akjournals.comscholarsresearchlibrary.com The mass balance, which is the sum of the assay value and the percentages of all impurities and degradants, is calculated to confirm that the method accounts for all components, thereby proving its stability-indicating capability. akjournals.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC. UPLC methods have been successfully applied to the impurity profiling of quetiapine. waters.com A key advantage is the significant reduction in analysis time; one developed RP-UPLC method separates quetiapine from five of its impurities in a run time of just five minutes. mdpi.com These methods are validated according to ICH guidelines for parameters including system suitability, specificity, precision, and accuracy. mdpi.com The combination of UPLC with mass spectrometry (MS), such as a time-of-flight (Tof) mass spectrometer, provides a powerful tool for the accurate mass measurement and identification of impurities. lcms.cz

Table 2: Example of UPLC Method Parameters for Quetiapine Impurity Analysis

| Parameter | Method Details |

| Stationary Phase | Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) mdpi.com |

| Mobile Phase A | 0.1 % aqueous triethylamine (B128534) (pH 7.2) mdpi.com |

| Mobile Phase B | Acetonitrile and methanol (80:20 v/v) mdpi.com |

| Elution | Gradient mdpi.com |

| Detection | UV at 252 nm mdpi.com |

| Run Time | 5 minutes mdpi.com |

UltraPerformance Convergence Chromatography (UPC2) is a modern separation technique that uses compressed carbon dioxide as the primary mobile phase, offering a selectivity that is orthogonal to reversed-phase LC. waters.com This complementary nature is highly valuable in pharmaceutical analysis, as it increases the certainty of detecting all impurities present in a sample. waters.com When coupled with mass spectrometry, UPC2 becomes a powerful tool for confirming impurity profiles and investigating potential instabilities of reference standards. waters.com This orthogonal approach ensures that impurities that might co-elute with the main peak or other components in an RPLC system can be effectively separated and identified, providing a more comprehensive understanding of the sample's purity.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and parallel approach for the quantification of quetiapine and its impurities. sphinxsai.comekb.eg In HPTLC, separation is achieved on high-performance silica (B1680970) gel 60 F254 plates. sphinxsai.comekb.eg The development of an HPTLC method involves trying various solvent systems to find a mobile phase that provides good separation and well-defined spots. For quetiapine, a mobile phase consisting of methanol and toluene (B28343) has been shown to resolve the spot effectively. sphinxsai.com More recently, green HPTLC methods have been developed using binary mixtures of environmentally friendly solvents like ethanol (B145695) and water, which align with the principles of green chemistry without compromising analytical performance. ekb.eg These methods are validated for linearity, precision, and accuracy, making them suitable for routine quality control. sphinxsai.comekb.eg

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic and Spectrometric Characterization

The precise identification and structural characterization of pharmaceutical impurities are paramount for ensuring drug safety and efficacy. A suite of spectroscopic and spectrometric techniques is employed to unambiguously determine the structure of Quetiapine EP Impurity C.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Structural Elucidation

Mass spectrometry is a cornerstone technique for the initial identification and structural analysis of impurities in active pharmaceutical ingredients (APIs). ptfarm.pl For this compound, also known as quetiapine carboxylate, electrospray ionization (ESI) mass spectrometry reveals a protonated molecular ion ([M+H]⁺) peak at an m/z of 428. ingentaconnect.com This indicates a molecular weight of 427 amu, which is 44 amu greater than that of the parent quetiapine molecule, suggesting the addition of a carboxyl group. ingentaconnect.com

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting product ions. waters.com The fragmentation pattern of an impurity is often compared with that of the parent drug to pinpoint the site of modification. waters.com The analysis of the product-ion mass spectrum for Impurity C allows for the identification of key structural fragments. ptfarm.pl High-resolution mass spectrometry (HRMS) further enhances confidence in identification by providing exact mass measurements with sub-5-ppm accuracy, which helps in determining the elemental composition of both the impurity and its fragments. waters.comwaters.com

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Observation | Significance | Source |

|---|---|---|---|

| Molecular Ion ([M+H]⁺) | m/z 428 | Confirms molecular weight of 427 amu, a +44 amu shift from Quetiapine, indicative of a carboxyl group addition. | ingentaconnect.com |

| MS/MS Fragment Ion 1 | m/z 384 | Corresponds to the loss of a CO₂ molecule (44 amu). | ingentaconnect.com |

| MS/MS Fragment Ion 2 | m/z 340 | Further fragmentation, indicating structural similarity to Quetiapine's core. | ingentaconnect.com |

| MS/MS Fragment Ion 3 | m/z 324 | Another significant fragment ion observed in the spectrum. | ingentaconnect.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While MS provides crucial mass information, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. ingentaconnect.comresearchgate.net Both ¹H NMR and ¹³C NMR are instrumental in elucidating the precise structure of this compound. ingentaconnect.com

In the ¹H NMR spectrum of Impurity C, a key observation is the downfield shift of the signal corresponding to the methylene (B1212753) protons attached to the piperazine (B1678402) ring (from ~3.50 ppm in Quetiapine to 4.14 ppm in the impurity). ingentaconnect.com This significant shift is indicative of the deshielding effect caused by the adjacent carboxyl group. ingentaconnect.com Despite this change, the total number of protons remains the same as in quetiapine. ingentaconnect.com

The ¹³C NMR spectrum provides conclusive evidence with the appearance of an additional signal at approximately 161.5 ppm, which is characteristic of a quaternary carbonyl carbon from a carboxyl group. ingentaconnect.com This, combined with the shifts in the adjacent methylene carbons, allows for the unambiguous assignment of the structure as 2-(2-hydroxyethoxy)ethyl-2-[2-[4-dibenzo[b,f] ptfarm.plwaters.comthiazepine-11-piperazinyl-1-carboxylate. ingentaconnect.com

Table 2: Comparative NMR Spectral Data for Quetiapine and Impurity C

| Nucleus | Spectral Feature in Quetiapine | Spectral Feature in Impurity C | Interpretation | Source |

|---|---|---|---|---|

| ¹H NMR | Methylene protons adjacent to piperazine nitrogen at ~3.50 ppm | Methylene protons shifted downfield to 4.14 ppm | Deshielding effect from the newly introduced carboxyl group. | ingentaconnect.com |

| ¹³C NMR | No signal in the carbonyl region | Additional quaternary carbon signal at ~161.5 ppm | Confirms the presence of a carboxyl (C=O) group. | ingentaconnect.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection Strategies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used detection method in liquid chromatography for the analysis of pharmaceutical compounds. ptfarm.pl Quetiapine and its related impurities possess chromophores that absorb light in the UV region, allowing for their detection and quantification. scholarsresearchlibrary.com

The selection of an appropriate wavelength is critical for achieving adequate sensitivity for both the API and its impurities. scholarsresearchlibrary.com For Quetiapine analysis, detection is commonly monitored at wavelengths around 240 nm or 254 nm. ptfarm.plscholarsresearchlibrary.com Studies have determined the maximum absorption (λmax) for Quetiapine under various solvent conditions, such as 252 nm in a mix of acetonitrile and methanol, and 290 nm in a methanol-water mixture. orientjchem.orgitmedicalteam.pl While Impurity C shares the core dibenzothiazepine chromophore with Quetiapine, the specific λmax may show slight variations. The strategy often involves using a wavelength that provides a good response for both the parent drug and the impurities of interest. scholarsresearchlibrary.com

Table 3: UV Detection Wavelengths Used in Quetiapine Analysis

| Wavelength | Mobile Phase/Solvent | Application | Source |

|---|---|---|---|

| 240 nm | Ammonium acetate (B1210297) buffer / Acetonitrile | LC method for impurities. | ptfarm.plscholarsresearchlibrary.com |

| 252 nm | Acetonitrile:Methanol (70:30) | HPLC method development. | orientjchem.org |

| 254 nm | 0.1M HCl | General UV spectroscopy. | amazonaws.com |

| 290 nm | Methanol:Water (50:50) | UV spectrophotometric method. | itmedicalteam.pl |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. ingentaconnect.com By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of bonds such as C=O, O-H, and C-N can be confirmed. researchgate.net

In the characterization of this compound, the IR spectrum provides confirmatory evidence for the structural modification. ingentaconnect.com A key differentiating feature is the appearance of a strong carbonyl (C=O) stretching band, which is absent in the spectrum of Quetiapine. researchgate.net This peak, typically observed around 1690-1710 cm⁻¹, is a clear indicator of the carboxyl or a related carbonyl group. researchgate.netpg.edu.pl The rest of the IR spectrum often retains similarities to Quetiapine, showing absorption bands for aryl C-H, aliphatic C-H, and C=C/C=N stretches. ingentaconnect.com

Table 4: Characteristic FT-IR Spectral Data for this compound

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Significance | Source |

|---|---|---|---|

| Carbonyl (C=O) | ~1690 - 1710 cm⁻¹ (strong) | Confirms the presence of the carboxyl group, distinguishing it from Quetiapine. | researchgate.netpg.edu.pl |

| Aryl C-H stretch | ~3074, 3014 cm⁻¹ | Indicates the presence of the aromatic dibenzothiazepine ring system. | ingentaconnect.com |

| Aliphatic C-H stretch | ~2946, 2870 cm⁻¹ | Corresponds to the methylene groups in the piperazine and ethoxyethanol side chain. | ingentaconnect.com |

| Aryl C=C / C=N stretch | ~1600, 1573 cm⁻¹ | Characteristic of the aromatic and heterocyclic ring structures. | ingentaconnect.com |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities.

LC-MS/MS for Comprehensive Impurity Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific hyphenated technique for the separation, identification, and quantification of impurities in drug substances. ptfarm.plresearchgate.net This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high sensitivity and structural elucidation power of tandem mass spectrometry. waters.comlcms.cz

This approach is particularly suitable for creating a comprehensive impurity profile of Quetiapine. ptfarm.pl It allows for the detection of both known and unknown impurities, even at trace levels. nih.gov The chromatographic step separates the impurities from the API and from each other based on their physicochemical properties. ptfarm.pl Subsequently, the mass spectrometer provides mass-to-charge ratio data for initial identification and MS/MS fragmentation data for structural confirmation. ptfarm.plwaters.com This workflow improves confidence in impurity identification and facilitates rapid structural elucidation, which is critical throughout the drug development process. lcms.czlcms.cz

Table 5: Typical Parameters for LC-MS/MS Analysis of Quetiapine Impurities

| Parameter | Typical Setting | Purpose | Source |

|---|---|---|---|

| LC Column | C18 (e.g., XBridge, InertSustain, Hypersil) | Reverse-phase separation of Quetiapine and its impurities. | lcms.cznih.gov |

| Mobile Phase | Gradient elution with Ammonium acetate buffer and Acetonitrile/Methanol | To achieve optimal separation of multiple components in the sample. | ptfarm.plnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | Efficiently ionizes the analytes for MS detection. | ptfarm.plnih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-Tof) | QqQ for targeted quantification, Q-Tof for high-resolution accurate mass measurements. | waters.com |

| Detection Mode | Full Scan, Product Ion Scan, Multiple Reaction Monitoring (MRM) | Full scan for unknown screening, product ion scan for structural analysis, MRM for sensitive quantification. | ptfarm.pllcms.cz |

UPC²-MS for Enhanced Separation and Identification

Ultra-Performance Convergence Chromatography (UPC²), coupled with mass spectrometry (MS), represents a significant advancement in the analytical profiling of pharmaceutical impurities, including this compound. This technique utilizes compressed carbon dioxide as the primary mobile phase, offering chromatographic selectivity that is orthogonal to traditional reversed-phase liquid chromatography (RPLC). This complementary nature increases the likelihood of separating co-eluting impurities, providing a more comprehensive impurity profile.

The integration of a mass spectrometer detector is crucial for confirming the identity of separated peaks. For this compound, UPC²-MS analysis provides not only retention time data but also mass-to-charge ratio (m/z) information, which is vital for structural confirmation. In one study, the analysis of a this compound standard using an ACQUITY UPC² system with a CSH Fluoro-Phenyl stationary phase resulted in the separation of the impurity into a doublet peak. MS spectral analysis of both peaks yielded similar spectra, indicating a potential dimerization of the analyte. This finding highlights the enhanced resolving power of UPC² and the indispensable role of MS in interpreting complex chromatographic observations.

By providing orthogonal separation and definitive mass data, UPC²-MS is a powerful tool for the identification and characterization of impurities, ensuring the specificity of analytical methods and aiding in the development of robust control strategies.

Analytical Method Validation Parameters for this compound

The validation of an analytical method ensures its reliability for the intended purpose, which, for this compound, is its accurate quantification in drug substances and products. Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, limits of detection and quantification, accuracy, precision, and robustness.

Specificity and Selectivity Studies

Specificity is the ability of the method to produce a response only for the target analyte, this compound, without interference from other components such as the active pharmaceutical ingredient (API), other impurities, degradation products, or excipients.

To demonstrate specificity, analytical methods are challenged through forced degradation studies. akjournals.com Quetiapine drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate a wide range of potential degradants. scholarsresearchlibrary.comptfarm.pl The analytical method must be able to resolve the this compound peak from all these potential interferences. Chromatographic methods, such as HPLC and UPLC, demonstrate selectivity by achieving baseline separation between all related compounds. For instance, validated HPLC methods for quetiapine and its related substances show a resolution of greater than 2.0 between adjacent peaks, confirming the method's selectivity. scholarsresearchlibrary.com In one specific LC method, the resolution between quetiapine and impurity C was found to be 3.7. scholarsresearchlibrary.com

Furthermore, the use of a photodiode array (PDA) detector allows for peak purity analysis. This test compares the UV-Vis spectra across the width of a single chromatographic peak. A pure peak will have consistent spectra, whereas a peak containing co-eluting impurities will show spectral differences. In validated methods for quetiapine, the peak purity angle is consistently shown to be less than the purity threshold for the API and its impurities under stress conditions, confirming that no co-eluting peaks are interfering with the quantification. akjournals.comscholarsresearchlibrary.com

Linearity, Range, and Quantification Limits (LOD/LOQ)

Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear. For impurity quantification, this range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity. scholarsresearchlibrary.comjapsonline.com Validated methods for quetiapine impurities consistently show a high degree of linearity, with correlation coefficients (r²) greater than 0.99. japsonline.com

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantified, typically established at a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, usually at a signal-to-noise ratio of 10:1. scholarsresearchlibrary.com These limits are crucial for ensuring the method is sensitive enough to control the impurity at the required low levels.

The table below summarizes typical linearity, LOD, and LOQ values from a validated stability-indicating LC method for quetiapine related substances.

| Parameter | Quetiapine Impurity C | Quetiapine Impurity A | Quetiapine Impurity B |

|---|---|---|---|

| Linearity Range (µg/mL) | LOQ - 3.289 | LOQ - 3.289 | LOQ - 3.289 |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |

| LOD (µg/mL) | 0.020 | 0.027 | 0.017 |

| LOQ (µg/mL) | 0.068 | 0.086 | 0.052 |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a known amount of the this compound reference standard into the sample matrix at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the spiked impurity that is recovered is then calculated. For impurity methods, the acceptance criterion for recovery is generally within the range of 80% to 120%, although tighter ranges like 98.0% to 102.0% are often achieved. jddtonline.info

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day precision): Evaluates the method's variability within the same laboratory but on different days, with different analysts, or on different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For impurity analysis, the %RSD should typically be not more than 10% at the specification limit, and often much lower values are achieved. scholarsresearchlibrary.com

The table below presents typical accuracy and precision results for quetiapine impurities from validated methods.

| Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Accuracy (% Recovery) | 90% - 110% | 96.7% - 106.9% scholarsresearchlibrary.com |

| Precision (% RSD) | ≤ 10% | < 3.5% scholarsresearchlibrary.com |

| Intermediate Precision (% RSD) | ≤ 10% | < 1.0% core.ac.uk |

Robustness and System Suitability Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. japsonline.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Flow rate (e.g., ±0.2 mL/min)

Column temperature (e.g., ±5 °C)

Mobile phase pH (e.g., ±0.2 units)

Mobile phase composition (e.g., ±2% organic solvent) japsonline.comjddtonline.info

The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these changes.

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during analysis to ensure the continued performance of the entire analytical system (instrument, reagents, and column). Key SST parameters for a chromatographic method for this compound include:

Resolution: The separation between the impurity peak and the closest eluting peak (e.g., >2.0). scholarsresearchlibrary.com

Tailing Factor (Symmetry Factor): Measures peak symmetry (e.g., ≤2.0). jddtonline.info

Theoretical Plates (Column Efficiency): A measure of the column's performance (e.g., >2000). jddtonline.info

%RSD of Peak Area: The precision of replicate injections of a standard solution (e.g., ≤5.0%).

A cross-laboratory study of a USP method for quetiapine impurities demonstrated that with a robust method and controlled parameters, system suitability specifications could be consistently met across different sites and systems. waters.com

Synthesis and Application of Quetiapine Ep Impurity C Reference Standards

Chemical Synthesis Approaches for Impurity C Reference Material

The synthesis of Quetiapine (B1663577) EP Impurity C, chemically known as 2-[2-[4-(Dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl 2-[4-(dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepin-11-yl)piperazin-1-yl]acetate, is a multi-step process. synzeal.comchemicea.com A common synthetic pathway involves the reaction of key intermediates.

A plausible synthetic route can be inferred from the structure of the impurity, which is essentially a dimer of a quetiapine-related structure linked by an acetate (B1210297) group. One potential approach involves the reaction of quetiapine with an intermediate, which could be formed during the synthesis of quetiapine itself. google.com For instance, the generated quetiapine can further react with an intermediate to form the impurity. google.com

The synthesis of quetiapine typically starts from dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine, which is chlorinated and then reacted with piperazine (B1678402) to form an intermediate. google.com This intermediate is then reacted with 2-chloroethoxyethanol (B8538215) to produce quetiapine. google.com The formation of Impurity C could occur as a side reaction during these final steps.

For the specific synthesis of the reference standard, a controlled process is necessary. This often involves reacting a suitable quetiapine precursor with a linking agent under specific conditions to ensure the formation of the desired impurity with high purity. The following table outlines a general synthetic approach.

Table 1: Generalized Synthetic Approach for Quetiapine EP Impurity C

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine | Phosphorus oxychloride | 11-Chlorodibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine |

| 2 | 11-Chlorodibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine, Piperazine | Base, Solvent | 11-(Piperazin-1-yl)dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine |

| 3 | 11-(Piperazin-1-yl)dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine, Chloroacetyl chloride | Base, Solvent | Intermediate for dimerization |

This table presents a conceptual synthetic pathway. Actual synthesis may vary.

The characterization of the synthesized impurity is then performed using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure. researchgate.net

Role of Certified Reference Materials (CRMs) in Pharmaceutical Quality Control

Certified Reference Materials (CRMs) are indispensable tools in pharmaceutical quality control, serving as benchmarks to ensure the accuracy and reliability of analytical measurements. wikipedia.orgdemarcheiso17025.com They are used for a variety of purposes, including:

Instrument Calibration: CRMs are used to calibrate analytical instruments, ensuring they provide accurate readings. wikipedia.org

Method Validation: Analytical methods are validated using CRMs to demonstrate that the method is suitable for its intended purpose. demarcheiso17025.com This involves assessing parameters like accuracy, precision, and linearity.

Quality Control Checks: CRMs are routinely used in quality control laboratories to monitor the performance of analytical methods and to ensure that manufactured drug products meet their quality specifications. labsertchemical.com

The use of CRMs helps to guarantee the safety and efficacy of pharmaceutical products. sigmaaldrich.com They provide a basis for the reliable identification and quantification of impurities, such as this compound, in drug substances and products. knorspharma.com Regulatory bodies like the FDA and the European Pharmacopoeia (EP) recognize the importance of using well-characterized reference standards. sigmaaldrich.comamericanpharmaceuticalreview.com

CRMs are produced under stringent manufacturing procedures and are accompanied by a certificate of analysis that provides information on the material's properties, its certified value, and its traceability. wikipedia.orgsigmaaldrich.com

Traceability of this compound Standards to Pharmacopoeial Requirements

Traceability is a fundamental concept in analytical measurements, ensuring that the results of a measurement can be related to a recognized standard, such as those provided by national or international metrology institutes. sigmaaldrich.com In the context of pharmaceuticals, the traceability of reference standards to pharmacopoeial requirements is crucial for regulatory compliance. edqm.eu

Pharmacopoeias, such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP), establish official reference standards for active pharmaceutical ingredients (APIs) and their impurities. sigmaaldrich.comamericanpharmaceuticalreview.com These are considered primary reference standards. lgcstandards.comwho.int

For this compound, a reference standard must be traceable to the primary standard established by the European Pharmacopoeia. This traceability is established through a documented, unbroken chain of comparisons, each with a stated uncertainty. wikipedia.org

The process of establishing traceability often involves:

Characterization of the Primary Standard: The pharmacopoeial authority thoroughly characterizes the primary reference standard using a variety of analytical techniques to establish its identity, purity, and content. fptl.ru

Comparison of Secondary Standards: Secondary or in-house working standards are then calibrated against the primary reference standard. who.int This comparison is performed using a validated analytical method.

Documentation: A comprehensive certificate of analysis is generated for the secondary standard, which documents its identity, purity, assigned value, and its traceability to the primary pharmacopoeial standard. sigmaaldrich.comsigmaaldrich.com

The European Pharmacopoeia provides detailed guidelines on the establishment and use of their reference standards. edqm.eu For an impurity standard like this compound, the key quality attribute is its identity, which is verified through methods like NMR and MS. edqm.eu If the standard is to be used for quantitative purposes, its content is also determined. edqm.eu This ensures that laboratories using the reference standard can have confidence in the accuracy and reliability of their analytical results for impurity profiling of quetiapine.

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Quetiapine | |

| This compound | |

| 2-[2-[4-(Dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl 2-[4-(dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepin-11-yl)piperazin-1-yl]acetate | |

| Dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine | |

| Phosphorus oxychloride | |

| 11-Chlorodibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine | |

| Piperazine | |

| 11-(Piperazin-1-yl)dibenzo[b,f] synzeal.comsigmaaldrich.comthiazepine | |

| 2-Chloroethoxyethanol |

Regulatory and Pharmacopoeial Aspects of Quetiapine Ep Impurity C

Compliance with European Pharmacopoeia Monographs and Guidelines

The European Pharmacopoeia (EP) provides detailed monographs for active pharmaceutical ingredients (APIs) and finished products, which include specific tests and acceptance criteria for impurities. nih.goveuropa.eu Quetiapine (B1663577) Fumarate (B1241708) has a dedicated monograph in the EP that outlines the requirements for its quality. nih.gov Within this monograph, Quetiapine EP Impurity C is listed as a specified impurity, meaning it must be monitored and controlled within a defined limit. pharmaffiliates.comsynzeal.com

The EP monograph for Quetiapine Fumarate specifies the analytical procedures to be used for the detection and quantification of related substances, including Impurity C. pmda.go.jp These methods are validated to ensure they are suitable for their intended purpose. pmda.go.jp The use of a European Pharmacopoeia Chemical Reference Substance (CRS) for quetiapine is mandated to ensure the accuracy and consistency of the analytical results. edqm.eufptl.ru The acceptance criteria for Impurity C are established based on data from safety and clinical studies, ensuring that its presence at or below the specified level does not pose a risk to patient health. ich.org

Compliance with the EP monograph is a mandatory requirement for marketing a quetiapine product in Europe. europa.eu Manufacturers must demonstrate that their API and finished drug product meet all the specifications outlined in the monograph, including the limit for Impurity C. europa.eu

Impact on Active Pharmaceutical Ingredient (API) and Drug Product Specifications

The control of impurities is a fundamental aspect of ensuring the quality of both the API and the final drug product. veeprho.com For this compound, its potential presence necessitates the establishment of clear specifications for both the quetiapine fumarate API and the finished quetiapine tablets. gmpinsiders.com These specifications are based on a combination of pharmacopoeial requirements, international guidelines such as those from the International Council for Harmonisation (ICH), and data generated during pharmaceutical development. europa.euijset.in

For the API, the manufacturing process is designed and controlled to minimize the formation of Impurity C. ich.org The API specification will include a specific test and acceptance criterion for this impurity. ich.org This ensures that only API of a certain purity level is used in the manufacture of the drug product. veeprho.com

In the drug product, Impurity C can be present not only from the API but can also form as a degradation product during the manufacturing process or on storage. europa.eu Therefore, the drug product specification must also include a limit for Impurity C. pmda.go.jp This limit may be different from the API limit to account for any potential increase during the product's shelf life. europa.eu The analytical methods used to test for Impurity C in the drug product must be validated to show they are specific and can accurately quantify the impurity in the presence of the API, excipients, and other potential degradation products. pmda.go.jp

The following table outlines the general thresholds for impurities as per ICH guidelines, which inform the setting of specifications for impurities like this compound.

| Threshold Type | Maximum Daily Dose ≤ 1 g | Maximum Daily Dose > 1 g |

| Reporting Threshold | 0.1% | 0.05% |

| Identification Threshold | 0.2% or 2 mg TDI (whichever is lower) for doses > 100 mg - 2 g | 0.10% for doses > 2 g |

| Qualification Threshold | 0.2% or 3 mg TDI (whichever is lower) for doses > 100 mg - 2 g | 0.15% for doses > 2 g |

| Data derived from ICH Q3B(R2) Guidelines. gmpinsiders.com |

Significance in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

For generic drug manufacturers, the control and justification of impurities like this compound are of paramount importance in Abbreviated New Drug Application (ANDA) submissions to regulatory authorities such as the U.S. Food and Drug Administration (FDA). regulations.govpharmtech.comfda.gov An ANDA seeks approval for a generic version of an already approved drug, and a crucial part of this application is demonstrating that the generic product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD). nih.gov

The impurity profile of the generic API and drug product is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA. pharmtech.com The applicant must provide a detailed summary of all known and potential impurities, including this compound. synzeal.comsynzeal.com This information is often cross-referenced to a Drug Master File (DMF), which is a confidential submission to the regulatory authority by the API manufacturer containing detailed information about the manufacturing process. fda.gov

The ANDA applicant must demonstrate that the level of Impurity C in their product is controlled within acceptable limits. regulations.gov This is typically achieved by comparing the impurity profile of the generic product with that of the RLD. nih.gov If the level of Impurity C in the generic product is at or below the level found in the RLD, it is generally considered qualified. regulations.gov If a new impurity is found or if the level of an existing impurity like Impurity C is higher than in the RLD, further qualification studies may be required to demonstrate its safety. ich.org

The thorough characterization and control of this compound are therefore essential for a successful ANDA submission, as it provides assurance to the regulatory agency about the quality and safety of the generic product. nih.gov

Integration into Stability Studies and Shelf-Life Determination Protocols

Stability studies are a critical component of pharmaceutical development, designed to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.euslideshare.net These studies are essential for establishing a shelf-life for the drug product and recommending storage conditions. ich.org

This compound, being a potential degradation product, must be monitored throughout the stability program for quetiapine drug products. europa.eu Stability studies are conducted according to protocols outlined in ICH guidelines, such as Q1A(R2). ich.orgamsbiopharma.com These studies typically involve storing the drug product in its proposed commercial packaging at various temperature and humidity conditions, including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions. amsbiopharma.comgeneesmiddeleninformatiebank.nl

During these studies, samples are pulled at predetermined time points and tested for various quality attributes, including the level of impurities. ich.org Any increase in the level of this compound over time is carefully monitored and trended. geneesmiddeleninformatiebank.nl This data is used to predict the shelf-life of the product, which is the period during which the level of Impurity C and other degradation products will remain within the approved specification limits. ijset.in

The stability data for this compound directly influences the approved shelf-life of the quetiapine product. A significant increase in this impurity under accelerated conditions can indicate potential stability issues and may necessitate a shorter shelf-life or more protective packaging. ich.org Therefore, the behavior of Impurity C in stability studies is a key consideration in ensuring the product's quality throughout its life cycle.

Future Directions in Quetiapine Ep Impurity C Research

Novel Analytical Strategies for Impurity Profiling (e.g., Quality by Design (QbD) in Analytical Development)

The paradigm of Quality by Design (QbD) is progressively being integrated into analytical method development, offering a systematic and science-based approach to ensure method robustness and reliability. researchgate.netetflin.com The application of Analytical QbD (AQbD) to the impurity profiling of Quetiapine (B1663577), including Impurity C, represents a significant area for future research. fiocruz.brresearchgate.net This approach moves beyond traditional validation by building quality into the analytical method from the outset. ipinnovative.com

The core of AQbD involves defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. ipinnovative.com For Quetiapine EP Impurity C, this would include specifying the required sensitivity, selectivity, and accuracy for its quantification. Following this, critical quality attributes (CQAs) of the analytical method—parameters that have a direct impact on the quality of the results—are identified. ipinnovative.com Design of Experiments (DoE) can then be employed to systematically study the effects of various method parameters (e.g., mobile phase composition, pH, column temperature) on these CQAs. rjptonline.org This allows for the establishment of a "design space," an operational range within which the method is known to perform reliably. researchgate.net

The benefits of applying QbD principles to analytical methods include a deeper understanding of the sources of variability, leading to more robust and transferable methods. researchgate.netetflin.com For instance, a QbD approach could be used to develop a stability-indicating HPLC method capable of resolving Quetiapine from all its potential impurities, including Impurity C, under various stress conditions. rjptonline.org

| AQbD Step | Application to this compound Analysis | Key Benefit |

| Analytical Target Profile (ATP) | Defining the required sensitivity (e.g., limit of detection and quantification) and selectivity for Impurity C in the drug product. | Ensures the method is fit for its intended purpose of impurity control. |

| Critical Quality Attributes (CQAs) | Identifying method parameters like peak resolution, tailing factor, and accuracy of quantification for Impurity C. | Focuses development efforts on the most critical aspects of method performance. |

| Design of Experiments (DoE) | Systematically optimizing HPLC parameters (e.g., gradient time, pH) to achieve optimal separation of Impurity C from Quetiapine and other impurities. rjptonline.org | Leads to a highly optimized and robust analytical method. |

| Design Space | Establishing a multidimensional space of operational parameters that guarantees reliable performance of the analytical method. researchgate.net | Provides operational flexibility without the need for re-validation. |

Addressing Emerging Analytical Challenges in Complex Pharmaceutical Matrices

The detection and quantification of impurities like this compound at trace levels within complex pharmaceutical matrices present ongoing analytical challenges. frontiersin.orgnih.gov The presence of excipients, other degradation products, and the active pharmaceutical ingredient (API) itself can interfere with the analysis, necessitating highly selective and sensitive methods. frontiersin.org

Future research will likely focus on advanced analytical techniques to overcome these challenges. High-Resolution Mass Spectrometry (HRMS) is becoming an indispensable tool for impurity profiling. apacsci.comresearchgate.net Techniques like time-of-flight (ToF) mass spectrometry, when coupled with ultra-high-performance liquid chromatography (UHPLC), provide accurate mass measurements that facilitate the confident identification and structural elucidation of impurities, even at very low concentrations. lcms.cz This is particularly valuable for characterizing unknown degradation products that may arise during stability studies. eurofins.com

Furthermore, advancements in sample preparation techniques are crucial for dealing with complex matrices. Innovations in solid-phase extraction (SPE) and other automated sample cleanup methods can help to remove interfering substances and concentrate the analyte of interest, thereby improving the sensitivity and reliability of the analysis. jocpr.com The development of methods that minimize sample manipulation is also a key area of interest, as this can reduce the potential for analytical errors and the degradation of labile impurities.

| Analytical Challenge | Potential Future Strategy | Benefit for Impurity C Analysis |

| Matrix Interference | Development of advanced sample preparation techniques like selective solid-phase extraction (SPE). jocpr.com | Enhanced selectivity and sensitivity by removing interfering excipients. |

| Low-Level Detection | Increased use of High-Resolution Mass Spectrometry (HRMS) for routine analysis. apacsci.comlcms.cz | Confident identification and quantification of Impurity C at trace levels. |

| Structural Elucidation of Unknowns | Application of hyphenated techniques such as LC-MS/MS and LC-NMR. frontiersin.org | Unambiguous identification of new degradation products related to Quetiapine. |

| Complex Formulations | Adoption of multi-dimensional chromatography for enhanced separation power. | Improved resolution of Impurity C from closely eluting compounds in complex drug products. |

Advancements in Automated Impurity Isolation and Characterization Techniques

The isolation and characterization of impurities are often time-consuming and labor-intensive processes. ijpsonline.comresearchgate.net Future research will increasingly focus on the automation of these workflows to improve efficiency and throughput. Automated systems that integrate purification techniques like preparative HPLC with characterization technologies such as mass spectrometry and NMR spectroscopy are becoming more prevalent. jocpr.com

These automated platforms can screen for impurities, trigger their isolation, and perform structural analysis with minimal manual intervention. For this compound, this could mean that if an unknown peak is detected during a routine HPLC analysis, the system could automatically collect the corresponding fraction, concentrate it, and subject it to HRMS and other spectroscopic techniques for identification. ijpsonline.com

The use of advanced chromatographic techniques like Supercritical Fluid Chromatography (SFC) is also a promising area of research for impurity isolation. researchgate.netjocpr.com SFC can offer faster separations and is often orthogonal to reversed-phase HPLC, providing a different selectivity that can be advantageous for resolving complex mixtures. researchgate.net The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful tool for both the analysis and purification of pharmaceutical impurities.

| Automated Technique | Application in Impurity C Research | Expected Advancement |

| Automated Preparative Chromatography | Isolation of sufficient quantities of Impurity C for use as a reference standard and for toxicological studies. | Increased speed and efficiency of the impurity isolation process. |

| Integrated LC-MS/NMR Systems | Online structural elucidation of unknown impurities without the need for manual fraction collection and analysis. | Rapid and comprehensive characterization of new degradation products. |

| High-Throughput Screening | Rapid screening of different batches of Quetiapine for the presence of Impurity C and other impurities. | Enhanced quality control and process monitoring. |

| Robotic Sample Handling | Automated sample preparation and injection for high-volume testing. jocpr.com | Reduced analyst-to-analyst variability and improved reproducibility of results. |

Q & A

Q. What are regulatory expectations for reporting this compound in clinical trial applications?

- Compliance : EMA requires justification of impurity safety based on anticipated patient exposure. Include batch-specific impurity profiles, genotoxicity data, and analytical method validations in Investigational Medicinal Product Dossiers (IMPDs) .

- Case Example : For nitrosamines, provide synthesis feasibility data if reference standards are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.